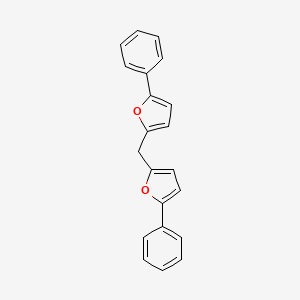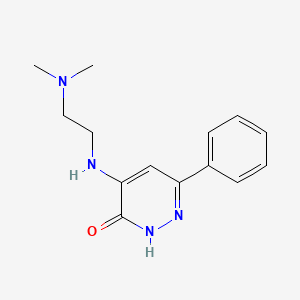![molecular formula C11H8ClNO5S B12915122 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran CAS No. 61266-27-1](/img/structure/B12915122.png)
2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a sulfonylmethyl group attached to a chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 4-chlorobenzenesulfonylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Reduction: 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-aminofuran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives when coupled with boronic acids.
Scientific Research Applications
2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The sulfonylmethyl group can also form covalent bonds with nucleophilic sites in enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
4-(((4-Chlorophenyl)sulfonyl)methyl)-2-nitrobenzene: Similar structure but with a benzene ring instead of a furan ring.
2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran is unique due to the combination of its furan ring and the specific positioning of the nitro and sulfonylmethyl groups. This unique structure imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Properties
CAS No. |
61266-27-1 |
|---|---|
Molecular Formula |
C11H8ClNO5S |
Molecular Weight |
301.70 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C11H8ClNO5S/c12-8-1-4-10(5-2-8)19(16,17)7-9-3-6-11(18-9)13(14)15/h1-6H,7H2 |
InChI Key |
JZCRSXFJFIZPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


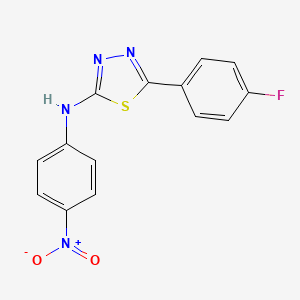
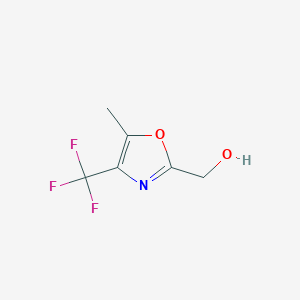
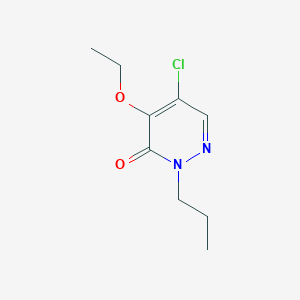
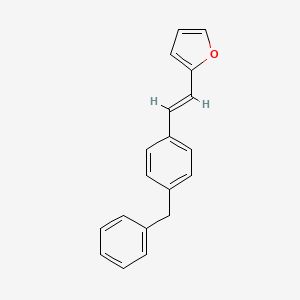
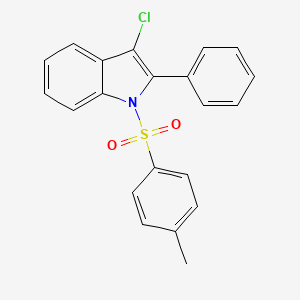
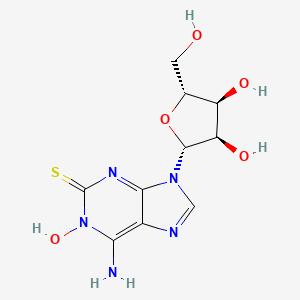
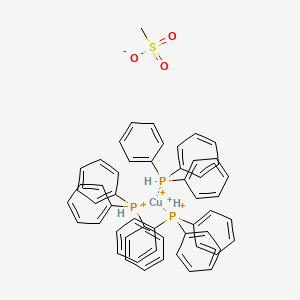
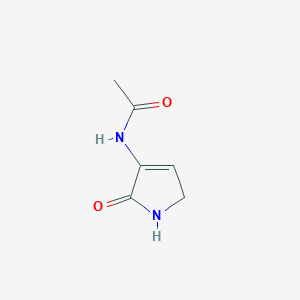
![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-](/img/structure/B12915111.png)
![3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one](/img/structure/B12915112.png)
![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)
